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molecular formula C11H11NO2S B8327459 (Thieno[3,2-b]pyridin-7-yl)acetic Acid Ethyl Ester

(Thieno[3,2-b]pyridin-7-yl)acetic Acid Ethyl Ester

Cat. No. B8327459
M. Wt: 221.28 g/mol
InChI Key: CMWXEADZEOZUTN-UHFFFAOYSA-N
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Patent
US08058425B2

Procedure details

Dissolve 2-(thieno[3,2-b]pyridin-7-yl)malonic acid diethyl ester (12.90 g, 44.0 mmol) in dimethyl sulfoxide (295 mL). Add water (0.79 mL) and lithium chloride (3.73 g, 87.9). Heat the solution to 110° C. for 3 hours. Quench the reaction with saturated brine (3 L) and extract with ethyl acetate (3×1 L). Rewash the organic layers with saturated brine (1 L). Treat the organic layers with magnesium sulfate, filter and concentrate. The residue was purified on silica using 25% ethyl acetate/hexanes to yield the desired compound (5.25 g, 54%).
Name
2-(thieno[3,2-b]pyridin-7-yl)malonic acid diethyl ester
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
295 mL
Type
solvent
Reaction Step One
Name
Quantity
0.79 mL
Type
reactant
Reaction Step Two
Quantity
3.73 g
Type
reactant
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:20])[CH:5]([C:11]1[CH:16]=[CH:15][N:14]=[C:13]2[CH:17]=[CH:18][S:19][C:12]=12)C(OCC)=O)[CH3:2].O.[Cl-].[Li+]>CS(C)=O>[CH2:1]([O:3][C:4](=[O:20])[CH2:5][C:11]1[CH:16]=[CH:15][N:14]=[C:13]2[CH:17]=[CH:18][S:19][C:12]=12)[CH3:2] |f:2.3|

Inputs

Step One
Name
2-(thieno[3,2-b]pyridin-7-yl)malonic acid diethyl ester
Quantity
12.9 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C1=C2C(=NC=C1)C=CS2)=O
Name
Quantity
295 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.79 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
3.73 g
Type
reactant
Smiles
[Cl-].[Li+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction with saturated brine (3 L)
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate (3×1 L)
ADDITION
Type
ADDITION
Details
Treat the organic layers with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica using 25% ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=C2C(=NC=C1)C=CS2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.25 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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